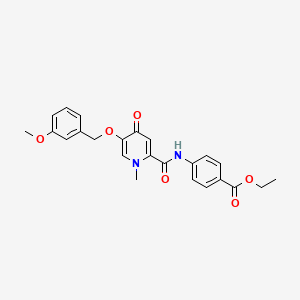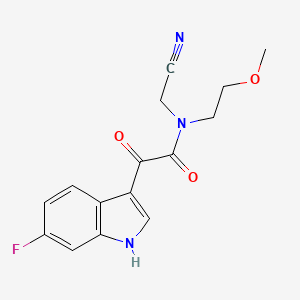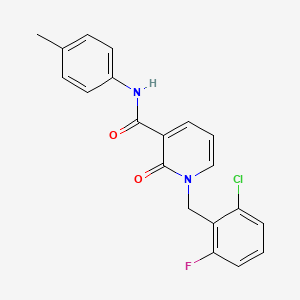
N-(2-(4-phenylpiperazin-1-yl)ethyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-phenylpiperazin-1-yl)ethyl)cyclopentanecarboxamide, also known as NPC, is a chemical compound that has been extensively studied for its potential therapeutic applications. NPC is a cyclic amide that belongs to the class of piperazine derivatives. It has been found to possess a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic properties.
作用機序
The exact mechanism of action of N-(2-(4-phenylpiperazin-1-yl)ethyl)cyclopentanecarboxamide is not fully understood. However, it has been proposed that this compound acts as a dopamine D2 receptor antagonist, which may explain its antipsychotic properties. It has also been proposed that this compound acts as a serotonin 5-HT1A receptor agonist, which may explain its antidepressant and anxiolytic properties. In addition, this compound has been found to enhance the release of acetylcholine in the brain, which may explain its analgesic properties.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to decrease the levels of dopamine in the brain, which may explain its antipsychotic properties. This compound has also been found to increase the levels of serotonin in the brain, which may explain its antidepressant and anxiolytic properties. In addition, this compound has been found to increase the levels of acetylcholine in the brain, which may explain its analgesic properties.
実験室実験の利点と制限
One advantage of using N-(2-(4-phenylpiperazin-1-yl)ethyl)cyclopentanecarboxamide in lab experiments is that it has been extensively studied, and its properties are well-known. This makes it easier to design experiments and interpret the results. Another advantage is that this compound is relatively easy to synthesize, which makes it readily available for use in experiments.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its properties. Another limitation is that this compound has not been extensively tested in humans, which makes it difficult to extrapolate the results of lab experiments to humans.
将来の方向性
There are several future directions for research on N-(2-(4-phenylpiperazin-1-yl)ethyl)cyclopentanecarboxamide. One direction is to further investigate its mechanism of action, in order to better understand how it produces its biological effects. Another direction is to test its efficacy in humans, in order to determine its potential as a therapeutic agent. In addition, further research could be conducted to investigate the potential of this compound for the treatment of other disorders, such as pain and addiction.
合成法
The synthesis of N-(2-(4-phenylpiperazin-1-yl)ethyl)cyclopentanecarboxamide involves the reaction of 1-benzyl-4-(2-aminoethyl)piperazine with cyclopentanecarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained after purification by column chromatography. The yield of the reaction is typically around 60-70%.
科学的研究の応用
N-(2-(4-phenylpiperazin-1-yl)ethyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess antipsychotic properties, which make it a potential candidate for the treatment of schizophrenia. This compound has also been found to possess antidepressant and anxiolytic properties, which make it a potential candidate for the treatment of depression and anxiety disorders. In addition, this compound has been found to possess analgesic properties, which make it a potential candidate for the treatment of pain.
特性
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c22-18(16-6-4-5-7-16)19-10-11-20-12-14-21(15-13-20)17-8-2-1-3-9-17/h1-3,8-9,16H,4-7,10-15H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVOXYGSJGXOER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2465893.png)
![N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2465894.png)

![3-(4-chlorophenyl)-1-(2-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2465897.png)
![4-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2465899.png)



![3-(3,4-dimethylphenylsulfonyl)-N-(1-phenylpropan-2-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2465910.png)
![4-bromo-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2465911.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2465912.png)

